molecular formula C21H24N4O3 B10963330 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-1,3-benzodioxole-5-carboxamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B10963330
M. Wt: 380.4 g/mol
InChI Key: NLFPEXBMQNCAEZ-UHFFFAOYSA-N
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Description

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core linked to a benzodioxole moiety through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. The resulting benzimidazole intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide linkage. Finally, the diethylaminoethyl group is introduced via nucleophilic substitution using diethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique properties and applications .

Scientific Research Applications

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of a benzimidazole core and a benzodioxole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-3-24(4-2)11-12-25-17-8-6-5-7-16(17)22-21(25)23-20(26)15-9-10-18-19(13-15)28-14-27-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,23,26)

InChI Key

NLFPEXBMQNCAEZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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